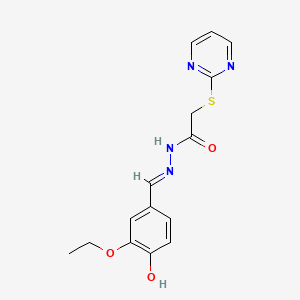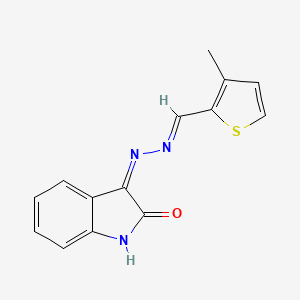![molecular formula C20H28N2O3 B6099846 2-(3-methoxypropanoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6099846.png)
2-(3-methoxypropanoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxypropanoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one, also known as MPMD, is a novel psychoactive substance that has gained attention in the scientific community for its potential therapeutic applications. MPMD belongs to the class of psychoactive compounds known as spirocyclic substances, which have unique chemical structures that make them ideal candidates for drug development.
作用機序
2-(3-methoxypropanoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one works by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. By altering the activity of these neurotransmitters, this compound can help regulate mood, reduce anxiety, and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on the body. Studies have found that this compound can increase levels of certain neurotransmitters in the brain, such as dopamine and serotonin. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
2-(3-methoxypropanoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one has several advantages for use in laboratory experiments. It has a unique chemical structure that makes it an ideal candidate for drug development. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, this compound also has several limitations, including its potential for abuse and its unknown long-term effects on the body.
将来の方向性
There are several future directions for research on 2-(3-methoxypropanoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one. One area of focus is the development of new drugs based on the chemical structure of this compound. Researchers are also interested in investigating the potential therapeutic applications of this compound in the treatment of various mental health disorders. Additionally, more research is needed to determine the long-term effects of this compound on the body.
合成法
2-(3-methoxypropanoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method for this compound is complex and requires specialized equipment and expertise. Researchers have developed several different methods for synthesizing this compound, each with its own advantages and limitations.
科学的研究の応用
2-(3-methoxypropanoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one has been the subject of several scientific studies that have investigated its potential therapeutic applications. Researchers have found that this compound has a unique mechanism of action that makes it a promising candidate for the treatment of various mental health disorders, such as depression, anxiety, and addiction. This compound has also been shown to have potential applications in the field of neuroscience.
特性
IUPAC Name |
2-(3-methoxypropanoyl)-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-16-5-3-6-17(13-16)14-21-10-4-8-20(19(21)24)9-11-22(15-20)18(23)7-12-25-2/h3,5-6,13H,4,7-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQXJVPPRFZEEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC3(C2=O)CCN(C3)C(=O)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]vinyl}phenyl)acetamide](/img/structure/B6099775.png)

![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide](/img/structure/B6099789.png)
![5-[2-(4-chlorophenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6099793.png)
![2-mercapto-3-(2-thienylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6099800.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6099804.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B6099811.png)
![ethyl 3-(4-fluorobenzyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6099813.png)
![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B6099814.png)
![1-[4-({[3-(2-methyl-1H-imidazol-1-yl)propyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6099839.png)
![5-(methoxymethyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-furamide](/img/structure/B6099843.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)-2-methylbenzamide](/img/structure/B6099853.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-ethoxyphenol](/img/structure/B6099858.png)